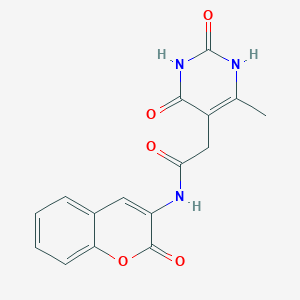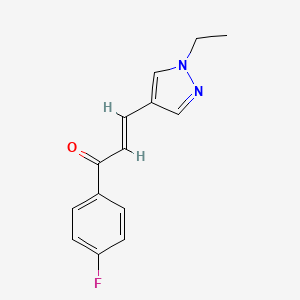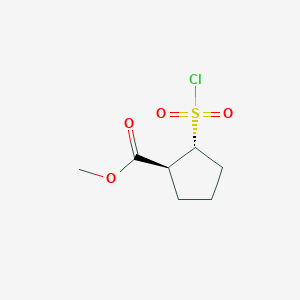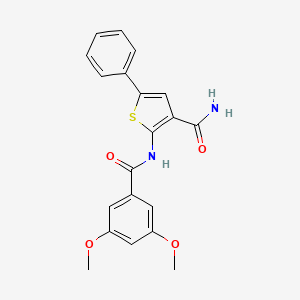
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC) and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
作用機序
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is a potent and selective inhibitor of HDAC, which is an enzyme that regulates the acetylation of histones and other proteins. HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylated histones and other proteins, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of BDNF, which may promote the growth and survival of neurons.
実験室実験の利点と制限
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for research on 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. One direction is to further investigate its potential use in the treatment of addiction, depression, anxiety, and PTSD. Another direction is to explore its potential use in the treatment of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 and its effects on various biological processes. Finally, future research may focus on developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties.
合成法
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methylpiperidine-4-carboxylic acid with acetic anhydride and isopropylamine. The reaction mixture is then heated and stirred for several hours, resulting in the formation of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a beneficial effect in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been studied for its potential use in the treatment of Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPKIAGLKOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)


![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)

![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)
![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)
![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)

![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)